Isononyl Alcohol (INA) is a nine-carbon, branched-chain primary alcohol. Its molecular structure is best represented as 7-methyloctan-1-ol [1].
Data from search results shows some variation in reported properties, which is common for technical mixtures of isomers. The table below summarizes key data for easy comparison.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Density | 0.83 - 0.8347 g/cm³ | at 20 °C | [2] [1] [4] |
| Boiling Point | ~215 °C | at 760 mmHg | [1] |
| 194 °C | at 760 mmHg | [3] | |
| 100 °C | at 13 Torr | [2] [4] | |
| Melting Point | 64-65 °C | - | [2] [4] |
| Flash Point | 98 °C | - | [1] |
| 80 °C | - | [3] | |
| Vapor Pressure | 0.119 mmHg | at 25°C | [3] |
| 2.6 Pa | at 19.85°C | [2] [4] | |
| Water Solubility | 245 mg/L | at 20°C | [2] [4] |
| Viscosity | 15.8 mm²/s | - | [2] |
| LogP (est.) | 2.585 - 3.230 | - | [2] [3] |
This compound is produced industrially via the hydroformylation (oxo process) of dimerized butenes [1]. This process involves two main steps which can be visualized in the following workflow:
Diagram of the two-step industrial synthesis process for this compound.
This hydroformylation process results in a mixture of isomeric nine-carbon alcohols, which may include compounds like 3,5,5-Trimethyl-1-hexanol [1].
This compound's applications are driven by its properties as a solvent and its function as a chemical intermediate.
The predominant use of INA is in the manufacture of diisononyl phthalate (DINP), a high molecular weight phthalate plasticizer [4]. DINP is a leading general-purpose plasticizer for polyvinyl chloride (PVC), valued for its aging resistance, low migration tendency, and high-temperature resistance compared to lower molecular weight alternatives like DOP [4]. DINP is widely used in automotive, cable, flooring, and construction materials [4].
Handling this compound in a research or industrial setting requires adherence to standard safety protocols to mitigate risks.
According to GHS labeling, this compound carries the following hazard statements [2] [1]:
The signal word is "Warning" [1].
The corresponding precautionary statements guide the necessary safety measures [2]:
For researchers, particularly in drug development, understanding the material's purity and analytical data is crucial.
The table below consolidates key technical data for this compound (C₉H₂₀O), which is a nine-carbon primary alcohol [1].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀O [1] [2] [3] |
| Molecular Weight | 144.25 - 144.258 g·mol⁻¹ [1] [2] [3] |
| Appearance | Clear, colorless liquid [1] [3] |
| Density (at 20°C) | 0.83 - 0.837 g/cm³ [1] [3] |
| Boiling Point | 198 - 215 °C (at 760 mmHg) [1] [3] |
| Melting Point | -30 °C (max) [3] |
| Water Solubility (at 20°C) | 0.02 g/100g / 245 mg/L [2] [3] |
| Vapor Pressure | 0.0198 mm Hg / 2.6 Pa (at ~20°C) [1] [2] |
| Flash Point | 94 - 98 °C [1] [3] |
| Log P (est.) | 3.230 [2] [4] |
A significant research finding is that this compound acts as a ligand for the olfactory receptor OR51B5, which is ectopically expressed in certain leukemia cells. Activation of this receptor triggers a signaling cascade that inhibits cell proliferation, suggesting a potential pharmacological target [5].
The following diagram illustrates this OR51B5-mediated signaling pathway in myelogenous leukemia cells, as characterized in the study.
OR51B5 activation by this compound inhibits leukemia cell proliferation via a cAMP-mediated pathway.
The characterization of the OR51B5 pathway involved the following key experimental protocols [5]:
Beyond the specific biological research, the search results highlight several other properties and uses for this compound that are relevant for scientists and developers.
Isononanol's main industrial value lies as a building block for other chemicals. The following diagram illustrates its primary production pathway and key applications, based on the hydroformylation (oxo) process described by manufacturers [1].
For researchers requiring quantitative data, the following table consolidates key market and technical information.
| Aspect | Quantitative Data |
|---|---|
| Global Market Size (2024) | USD 4.90 Billion [5] |
| Projected Market Size (2032) | USD 7.85 Billion [5] |
| CAGR (2025-2032) | 6.0% [5] [3] |
| Density | 0.83 g/cm³ [6] |
| Boiling Point | 215 °C [6] |
| Flash Point | 98 °C [6] |
| Purity Grades | 98% and 99% (99% is industry standard) [2] |
| Biodegradability | Readily biodegradable [1] |
While the provided search results do not contain specific laboratory-scale experimental protocols, they offer crucial context for handling and research directions.
Isononyl alcohol (INA) is predominantly produced on an industrial scale through petrochemical processes. The core reaction involves the hydroformylation (oxo synthesis) of octene feedstocks, followed by hydrogenation [1] [2] [3].
The table below summarizes the two main industrial pathways for producing the necessary octene feedstocks.
| Process Name | Key Feedstock | Core Reaction | Key Characteristic | Notable Producers/Technologies |
|---|---|---|---|---|
| C4 Chemicals Process [4] | Butenes | Dimerization of butenes to form octenes [1] [2] | Uses C4 hydrocarbon stream from naphtha cracking | |
| ExxonMobil Process [1] | Propylene, Butenes, or Pentenes | Dimerization and co-dimerization | Flexible feedstock; proprietary technology | ExxonMobil [1] |
The global production landscape reflects the use of these different processes, with key regional players and recent technological developments focusing on sustainability and efficiency [1] [3].
| Aspect | Details |
|---|---|
| Global Leaders | ExxonMobil, BASF, Dow, Evonik Oxeno, Eastman [4] [1] [3] |
| Regional Production Hubs | China, Germany, Japan [3] |
| Recent Innovations | Bio-based INA variants, advanced catalyst systems for higher efficiency (e.g., 14% reaction efficiency improvement) [3] |
For a more detailed, laboratory-style protocol, a Chinese patent (CN111995496A) outlines an alternative synthesis route using the Prins reaction [5]. This method involves reacting isooctene with formaldehyde.
The following diagram illustrates the core chemical pathway and setup for this Prins reaction step:
Schematic of the Prins Reaction for Isononyl Enol Synthesis
The complete workflow from the initial reaction to the final product is shown below:
Workflow for the Synthesis and Purification of this compound
For researchers aiming to replicate or adapt this protocol, the patent emphasizes several critical parameters:
Isononanol (INA) is a versatile C9 alcohol primarily used in the chemical industry. The following table summarizes its core applications and the factors influencing its market growth.
| Aspect | Description |
|---|---|
| Primary Use | Production of plasticizers, especially DINP (Diisononyl Phphthalate) and DINA (Diisononyl Adipate), which impart flexibility to PVC products [1] [2]. |
| Other Applications | Used in lubricants, coatings, surfactants & detergents, and personal care products [3]. |
| Key End-Use Industries | Construction (largest end-user), Automotive, Textiles, and Personal Care & Cosmetics [3]. |
| Major Growth Driver | Expansion of the global PVC industry, particularly in the Asia-Pacific region [1] [3]. |
| Key Market Trend | Shift towards non-phthalate plasticizers (e.g., DINCH, DINA) due to regulatory and consumer preferences [2] [3]. |
The primary industrial route for INA production is the hydroformylation of diisobutylene (DIB). Recent research focuses on developing more efficient and sustainable heterogeneous catalysts.
The diagram below illustrates the workflow for creating and testing a novel cobalt-based catalyst for INA production, as described in a recent study [4].
Experimental workflow for Co@POPs catalyst synthesis and testing in diisobutylene hydroformylation [4]
Catalyst Synthesis Procedure [4]:
Catalytic Performance Evaluation [4]:
Quantitative market data provides insight into the commercial significance of isononanol. Note that different reports may use varying base years and methodologies, leading to differing estimates.
| Market Aspect | Data / Forecast | Source & Context |
|---|---|---|
| Market Size (2024) | ~USD 2.1 Billion [2] | Base year for projection to 2032. |
| Market Size (2024) | USD 1.81 Billion [3] | Base year for projection to 2032. |
| Projected CAGR | ~5.8% (2025-2032) [2] | Leading to a market volume of USD 2.89 Billion by 2032 [3]. |
| Regional Market Share | Asia-Pacific: Largest share (42.63% in 2024) [3] | Driven by construction and plasticizer demand. |
| Regional Growth | Europe: Fastest projected CAGR of 6.8% (2025-2032) [3] |
The search results could not provide information on the role of isononanol or its derivatives in biological signaling pathways or direct drug development. The term "signaling pathway" in one result [5] was unrelated to INA's chemical applications.
The table below summarizes the key information from the Safety Data Sheet (SDS) of isononyl alcohol [1].
| Property / Aspect | Details |
|---|---|
| Identifiers | CAS No.: 27458-94-2; Synonyms: 7-methyloctan-1-ol; Molecular Formula: C₉H₂₀O [1] |
| Classification & Hazards | Hazardous to the aquatic environment with long-lasting effects (Chronic Aquatic Hazard Category 3) [1]. |
| Precautionary Statements | Prevention: H412 - Harmful to aquatic life with long lasting effects. Response: P273 - Avoid release to the environment. Disposal: P501 - Dispose of contents/container to an approved treatment facility [1]. |
| First Aid Measures | General advice: Move to fresh air if inhaled, rinse skin with water, flush eyes with water, and rinse mouth if swallowed. Seek medical attention [1]. |
| Physical & Chemical Properties | Physical State: Liquid; Boiling Point: ~194°C; Flash Point: 80°C; Density: 0.824 g/cm³; Solubility in water: None [1]. |
| Stability & Reactivity | Incompatible with: Strong oxidants, inorganic acids, aldehydes, alkene oxides, acid anhydrides, rubber, and PVC [1]. |
A review by the Research Institute for Fragrance Materials (RIFM) provides additional context on the use and toxicology of this compound [2].
The search results include a summary of a developmental toxicity study, which provides insight into the experimental methodology [2].
This diagram outlines the workflow of the developmental toxicity study on this compound [2].
The table below outlines the basic identification and usage information for isononyl alcohol.
| Property | Detail |
|---|---|
| Synonyms | Isononanol, 7-methyloctan-1-ol [1] |
| CAS Registry Number | 27458-94-2 [1] |
| Molecular Formula | C₉H₂₀O [1] |
| Molecular Weight | 144.58 g/mol [1] |
| Volume of Use | 1-10 metric tons per annum (globally) [1] |
Usage: this compound is used as a fragrance ingredient in cosmetic products (e.g., fine fragrances, shampoos, soaps) and non-cosmetic products (e.g., household cleaners, detergents) [1].
A comprehensive review of the scientific literature and toxicological databases revealed significant data gaps. The table below summarizes the available information across standard health endpoints [1].
| Health Endpoint | Available Data |
|---|---|
| Acute Toxicity | No information available [1] |
| Skin Irritation | No information available [1] |
| Eye Irritation | No information available [1] |
| Skin Sensitization | No information available [1] |
| Phototoxicity & Photoallergy | No information available [1] |
| Absorption, Distribution, Metabolism | No information available [1] |
| Repeated Dose Toxicity | No information available [1] |
| Reproductive & Developmental Toxicity | Data available from a guideline study (see below) [1] |
The primary source of toxicological data is a developmental toxicity study conducted in accordance with OECD Test Guideline 414 [1].
Experimental design of the developmental toxicity study [1]
Key Findings and Outcomes:
The available evidence, though limited, indicates that This compound did not show developmental toxicity in animal studies at the tested doses. However, it is crucial to note the significant lack of data for all other standard toxicological endpoints.
For a complete safety assessment, further testing would be required to evaluate potential effects from:
Isononyl alcohol (INA) is predominantly derived from petrochemical feedstocks, specifically C4 hydrocarbons [1] [2]. The production process involves several catalytic steps, beginning with the dimerization of C4 olefins. The following diagram illustrates the primary production pathway:
Diagram of this compound Production from C4 Feedstock
The two main industrial processes are:
Market analysis further segments the industry based on these production processes and the resulting purity of the final product.
Table 1: Market Segmentation of this compound by Process and Purity
| Segmentation Type | Category | Description & Significance |
|---|---|---|
| By Process Type [4] | C4 Chemicals Process | A primary production method involving hydrogenation of butadiene from C4 fractionation; cost-effective and scalable [4]. |
| ExxonMobil Process | An innovative process based on butenes oligomerization; known for high efficiency and quality [4]. | |
| By Purity Grade [3] | Up to 98% | A technical grade suitable for various industrial applications. |
| Above 98% | The dominant grade (84.9% market share); essential for sensitive applications like plasticizers, lubricants, and cosmetics where impurities can compromise quality and safety [3]. |
The primary use of this compound (accounting for over 68% of its market [3]) is in the synthesis of the plasticizer Di-isononyl Phthalate (DINP) [5] [3] [4]. The following diagram and protocol detail this key industrial reaction.
Diagram of DINP Synthesis from this compound
Industrial Synthesis Protocol for DINP [5]:
This method, using a titanium-based catalyst, is noted for its high conversion rate (>99%), excellent color stability, and reduced environmental impact [5].
The industry is evolving in response to environmental concerns and regulatory pressures.
To help you understand the market structure, here is a breakdown of the key segments and growth drivers identified in the reports.
| Segment / Driver | Dominant Leader / Key Detail | Market Share / Rationale |
|---|---|---|
| Application [1] | Plasticizers | ~68.6% |
| Purity [1] | Above 98% | ~84.9% |
| Region [1] | Asia-Pacific | ~44.8% |
| Key Driver [1] [2] | Demand from the Plasticizer Industry | Primary use is for DINP production for flexible PVC (e.g., cables, construction) [1]. |
| Key Trend [1] [3] | Shift to Non-Phthalate Plasticizers | Growing demand for safer alternatives like DINCH, especially in sensitive applications [1]. |
| Key Opportunity [1] [2] | Growth in Lubricants & Fragrances | Used for its thermal stability in lubricants and as a mild-scented intermediate in fragrances [1]. |
The following diagram illustrates the industrial production workflow of isononyl alcohol, based on a technical patent in the search results [4].
Key details of the process include:
The search results could not provide specific information on several of your requests:
To obtain the missing technical details, I suggest you:
The table below summarizes the key market figures and growth projections for isononyl alcohol from various sources. The variances highlight differences in research methodologies and market segment definitions.
| Source/Report Publisher | Market Size (Base Year) | Projected Market Size | Forecast Period | CAGR | Key Focus/Notes |
|---|---|---|---|---|---|
| 360iResearch [1] | $1.13 billion (2025) | $1.63 billion (2032) | 2025-2032 | 5.29% | Focus on applications (lubricants, plasticizers), impact of US 2025 tariffs |
| Precision Business Insights [2] | $2,554.9 million (2024) | $4,266.3 million (2031) | 2025-2031 | 7.6% | Segmentation by product type, material type (DINP, DINCH), and application |
| Market.US [3] | $1.8 billion (2024) | $2.7 billion (2034) | 2025-2034 | 4.4% | Segmentation by purity (e.g., >98%) and application; notes Asia Pacific dominance (44.8%) |
| Persistence Market Research [4] | $2.2 billion (2023) | $3.7 billion (2030) | 2023-2030 | 7.6% | Analysis of production processes (C4 Chemicals vs. ExxonMobil Process) |
The this compound supply chain can be visualized as a flow from raw materials to final end-use industries. The following diagram maps out the key stages and participants.
The this compound supply chain, from raw materials to end-use industries.
The supply chain begins with petrochemical feedstocks like butenes or propylene [3] [4]. These are processed into octenes, which then undergo hydroformylation (the oxo process) to produce this compound [1] [3]. This stage is highly concentrated, with key global players like BASF, ExxonMobil, and Evonik Oxeno controlling technology and production capacities [4] [5].
This compound itself is primarily a chemical intermediate. The majority of production is consumed in manufacturing derivatives, most notably plasticizers like Diisononyl Phthalate (DINP) and its non-phthalate alternative Diisononyl Cyclohexane Dicarboxylate (DINCH) [6] [3]. The distribution of this material is a global operation, with trade flows connecting production hubs to industrial regions worldwide [1].
The final stage of the chain involves the incorporation of INA-derived products into goods for various industries [1] [6] [3]:
Demand from these downstream sectors is the main pull-factor driving the entire supply chain.
While the search results are rich in market data, they lack the detailed experimental protocols you requested. Here is a synthesis of the technically relevant information available.
The predominant production method is the oxo process, specifically the hydroformylation of dioctylene (a C8 olefin mixture), followed by hydrogenation [1] [3]. Recent innovations focus on catalyst and process efficiency:
For research and handling purposes, key physicochemical and safety properties of this compound are listed below [7]:
Di-isononyl phthalate (DINP) is a high-molecular-weight phthalate plasticizer prized for its low volatility, excellent migration resistance, and overall durability in PVC products like wires, cables, automotive parts, and flooring [1] [2] [3]. Its production is a two-step esterification process, where isononyl alcohol (INA) reacts with phthalic anhydride [1].
The following diagram outlines the core production workflow:
This protocol is based on a modern industrial method that uses a titanium-based catalyst system for improved efficiency and reduced environmental impact [1].
Principle: The synthesis proceeds via a two-stage esterification. The first step forms a monoester and is exothermic, while the second step is a reversible reaction that requires a catalyst and elevated temperature to drive it to completion [1].
Materials
Procedure
Monoester Formation
Catalyst Addition & Diesterification
Purification
Properties of this compound (INA) [2] [3]
| Property | Value / Description |
|---|---|
| IUPAC Name | 7-methyloctan-1-ol |
| Molecular Formula | C₉H₂₀O |
| CAS Number | 27458-94-2, 2430-22-0 |
| Appearance | Clear liquid |
| Boiling Point | ~198 °C (at 760 mmHg) |
| Melting Point | ≤ -30 °C |
| Water Solubility | Very low (approx. 0.02 g/100g at 20°C) |
Regulatory and Safety Considerations for DINP
For researchers developing flexible PVC materials, DINP is incorporated as a primary plasticizer. The typical workflow involves:
The information available from the search is valuable for a general overview but lacks the depth for a laboratory protocol. To develop a complete application note, you would need to consult more specialized sources for the following:
Diisononyl Phthalate (DINP) is a high-molecular-weight phthalate ester primarily used as a plasticizer to impart flexibility to Polyvinyl Chloride (PVC) and other polymers. Its production is a classic example of an esterification reaction, driven by the chemical industry's demand for durable and versatile plasticizers used in applications ranging from construction and automotive to consumer goods [1] [2].
The core reaction involves the double esterification of phthalic anhydride with isononyl alcohol (INA). The process is characterized by two main steps: a fast, exothermic monoesterification, followed by a slower, reversible diesterification that requires a catalyst and elevated temperatures to proceed to completion [3]. The general market for the key raw material, this compound, is growing, driven by plasticizer demand, which underscores the industrial relevance of this synthesis [4] [5].
The following diagram maps the logical flow and major unit operations involved in a typical batch production process for DINP.
For a researcher, the control of process parameters is critical for achieving high yield and product quality. The tables below summarize the key quantitative data gathered from the search results.
Table 1: Key Reaction Parameters for DINP Synthesis [3]
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Phthalic Anhydride (PA) to this compound (INA) Ratio | 1 part PA to 3-4 parts INA (by weight) | Molar excess of INA promotes complete reaction. |
| Monoester Formation Temperature | ~120°C | Reaction is exothermic and occurs spontaneously. |
| Catalyst Addition Temperature | 150 - 180°C | Temperature range for introducing the titanium catalyst. |
| Catalyst Type & Loading | 0.001 - 0.002 parts (by weight) | Composite solid titanium-based catalyst (e.g., Tetra-isopropyl titanate). |
| Diesterification Temperature | 225 - 235°C | Elevated temperature drives the reversible reaction to completion. |
| Diesterification Time | 2 - 3 hours | Hold time at elevated temperature to ensure >99% conversion [3]. |
| Alcohol Removal Temperature | 190 - 195°C | Temperature under vacuum to distill off unreacted INA. |
Table 2: DINP Chemical and Physical Properties [1]
| Property | Value / Description |
|---|---|
| Chemical Name | 1,2-Benzenedicarboxylic acid, di-C8-10 branched alkyl esters, C9 rich |
| CAS No. | 28553-12-0 and 68515-48-0 |
| Molecular Formula | C₂₆H₄₂O₄ |
| Molecular Weight | 418.62 g·mol⁻¹ |
| Appearance | Oily, viscous liquid |
| Density | 0.98 g·cm⁻³ |
| Melting Point | -43°C |
| Boiling Point | 244 - 252°C (at 0.7 kPa) |
| Flash Point | 221°C (closed cup) |
This section outlines a generalized protocol based on industrial processes. Please note: This is a high-temperature chemical synthesis involving flammable materials and should only be attempted by trained personnel in a properly equipped chemical laboratory with appropriate engineering controls (e.g., fume hoods, personal protective equipment, and emergency procedures).
When working with DINP or its precursors, the following points must be considered:
The synthesis of DINP from this compound and Phthalic Anhydride is a well-established, two-step esterification process. The use of efficient catalysts like tetra-isopropyl titanate enables high conversion rates (>99%) and yields a product with desirable properties such as low volatility and excellent migration resistance [3]. This protocol provides a foundational overview for researchers; however, developing a robust lab-scale process would require further optimization and rigorous analytical validation.
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) is an emerging non-phthalate plasticizer developed as a safer alternative to traditional phthalate plasticizers such as di-(2-ethylhexyl) phthalate (DEHP). DINCH has gained significant regulatory approval for sensitive applications including food contact materials, children's toys, and medical devices due to its perceived lower toxicity profile [1]. The global production and consumption of DINCH have steadily increased since its introduction in 2002, with current production volumes exceeding 200,000 metric tons annually according to recent market analyses [2]. This growth is largely driven by increasing regulatory restrictions on phthalate plasticizers in consumer products across European and North American markets.
DINCH belongs to the cyclohexane dicarboxylic acid ester family and is characterized by its colorless liquid state with minimal odor and excellent plasticizing properties for various polymers, particularly polyvinyl chloride (PVC) [1]. Unlike phthalate plasticizers that contain aromatic rings, DINCH features a saturated cyclohexane ring which reduces its potential for endocrine disruption and other toxicological concerns associated with phthalates. The chemical structure contributes to its reduced migration tendency from plastic products while maintaining flexibility and durability of the final polymer matrix.
DINCH production primarily occurs through two main industrial synthetic routes, each with distinct catalytic mechanisms and reaction conditions. Understanding these pathways is essential for researchers optimizing production parameters and assessing potential impurities.
Table 1: Comparison of DINCH Synthesis Methods
| Synthetic Method | Starting Materials | Catalyst System | Reaction Conditions | Key Advantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | Diisononyl phthalate (DINP) | Supported metal catalysts (Ni, Pd, or Pt) | High-pressure H₂ (10-50 bar), 150-200°C | Simplified process, high yields |
| Diels-Alder Route | Diisononyl maleate + 1,3-butadiene | Lewis acid catalysts | Moderate temperature (80-120°C) | Avoids phthalate intermediates |
The catalytic hydrogenation method involves the direct saturation of the aromatic ring in diisononyl phthalate (DINP) under high-pressure hydrogen gas. This process typically employs supported metal catalysts such as nickel, palladium, or platinum on various substrates, with reaction conditions ranging from 10-50 bar hydrogen pressure and temperatures between 150-200°C [1]. The resulting commercial DINCH consists of approximately 90% cis-isomer and 10% trans-isomer, with the isononyl side chains comprising complex mixtures of branched C9 alcohols.
The alternative Diels-Alder approach utilizes diisononyl maleate reacted with 1,3-butadiene followed by hydrogenation. This route avoids phthalate intermediates entirely, potentially reducing trace contamination concerns in the final product. Both methods require subsequent purification steps including distillation and treatment to remove catalyst residues and byproducts before the plasticizer meets technical specifications for sensitive applications [1].
DINCH exhibits several favorable physicochemical characteristics that contribute to its performance as a plasticizer:
These properties contribute to DINCH's low volatility and high polymer compatibility, making it suitable for applications requiring low migration tendencies such as food packaging and medical devices. The high log Pₒw value indicates strong lipophilic character, which has implications for environmental persistence and bioaccumulation potential.
This protocol evaluates the cytotoxic potential of DINCH and its metabolites using the L929 murine fibroblast cell line, following the ISO 10993-5 standard for biological evaluation of medical devices [4].
According to published findings, only the oxidized metabolite 7-oxo-MMeOCH demonstrates cytotoxicity at the highest concentration (0.1 mg/mL) after 7 days of exposure, similar to the positive control 5-oxo-MEHP [4]. The parent DINCH compound and other primary metabolites typically show no significant cytotoxicity at environmentally relevant concentrations. Researchers should note that tested concentrations (0.01-0.1 mg/mL) far exceed typical human exposure levels (μg/L range in biological fluids).
This protocol examines the pro-inflammatory effects of DINCH and its metabolite MINCH on human macrophages, relevant for assessing potential immunotoxicity and inflammatory pathway activation [5].
THP-1 differentiation:
Chemical exposure:
Cell viability assessment:
Reactive oxygen species (ROS) measurement:
Cytokine analysis:
NF-κB activation:
Proteomic analysis:
Proteomic analyses typically reveal xenobiotic-induced activation of immune-related pathways including NF-κB signaling, oxidative stress response, mitochondrial dysfunction, and DNA damage repair pathways [5]. DINCH and MINCH exposure generally induces dose-dependent ROS production leading to cellular damage, NF-κB activation, and subsequent TNF and IL-1β release, even at low nM concentrations. These findings suggest potential for pro-inflammatory effects in human macrophages that warrant consideration in safety assessments.
This protocol describes a comprehensive in vivo analysis using C57BL/6N mice to investigate the effects of DINCH on adipose tissue physiology and metabolic function, with particular focus on sex-specific effects [6].
Animal acclimation:
Experimental design:
Metabolic assessments:
Tissue collection and analysis:
Tissue residue analysis:
Proteomic profiling:
Biochemical assays:
This protocol typically reveals tissue-specific accumulation of DINCH and MINCH in liver and adipose tissue after treatment, with elevated concentrations in adipose tissue depots after the recovery period suggesting potential bioaccumulation [6]. Study findings generally show sex-specific metabolic effects, with female mice exhibiting impaired whole-body insulin sensitivity and higher triglyceride levels, while male mice show altered insulin/C-peptide ratio and elevated cholesterol, HDL, and LDL levels. Proteomic profiling typically identifies changes in pathways related to central energy metabolism and immune response, highlighting the systemic impact of DINCH exposure.
This protocol details the quantitative analysis of DINCH metabolites in human urine samples for exposure assessment studies, based on methods used in the German Environmental Specimen Bank [7].
This method describes the extraction and quantification of DINCH and its metabolites from biological tissues (liver, adipose) [6].
Table 2: Summary of Key Toxicity Findings for DINCH and Metabolites
| Endpoint | Test System | Exposure Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Cytotoxicity | L929 fibroblasts | 0.01-0.1 mg/mL, 7 days | Only 7-oxo-MMeOCH cytotoxic at 0.1 mg/mL | [4] |
| Immunotoxicity | THP-1 macrophages | 10 nM-10 μM, 24 hours | ROS production, NF-κB activation, TNF and IL-1β release | [5] |
| Metabolic Effects | C57BL/6N mice | 1-10 mg/kg/day, 16 weeks | Sex-specific effects on insulin sensitivity and lipid metabolism | [6] |
| Reproductive Toxicity | Rat offspring | In utero exposure | Altered gene expression, reduced testosterone, testicular effects | [8] |
| Developmental Toxicity | Zebrafish | 0.01-10 μM | Hatching delay, lipid accumulation, altered lipid metabolism genes | [3] |
| Hepatotoxicity | Network toxicology | In silico and in vitro | Potential PPAR-mediated mechanisms, oxidative stress | [9] |
Table 3: Regulatory Status and Human Exposure Data for DINCH
| Parameter | Current Status | Notes | Reference |
|---|---|---|---|
| Regulatory Approval | Approved in EU, US, Canada for food contact, toys, medical devices | Restrictions on phthalates drive DINCH adoption | [1] |
| Human Biomonitoring | Metabolites detected in >95% of population samples | Urinary OH-MINCH increased from 0.15 μg/L (2010) to 0.70 μg/L (2017) | [7] |
| Tolerable Daily Intake | 1 mg/kg bw/day (EFSA) | Human exposure ~0.23 μg/kg bw/day (2017, Germany) | [7] |
| Tissue Bioaccumulation | Detected in liver and adipose tissue in mice | Potential accumulation in adipose tissue | [6] |
| Market Trends | Increasing production and usage | 200,000 metric tons/year global production | [2] |
DINCH undergoes rapid biotransformation in mammalian systems, primarily via hydrolysis to its monoester derivative MINCH, followed by various oxidation reactions of the alkyl side chains. The major metabolic pathway involves:
The urinary metabolite profile typically shows OH-MINCH as the dominant metabolite (detected in nearly 100% of population samples), followed by cx-MINCH and oxo-MINCH at lower concentrations [7]. These metabolites serve as reliable biomarkers for assessing human exposure in biomonitoring studies.
DINCH represents an important phthalate alternative with generally improved toxicological properties, yet comprehensive safety assessment reveals several areas requiring further investigation. The experimental protocols detailed in these Application Notes provide researchers with standardized methods for evaluating the potential health effects of DINCH and its metabolites. Current evidence suggests that while DINCH exhibits significantly lower toxicity compared to regulated phthalates, certain concerns regarding metabolic disruption, immunotoxicity, and bioaccumulation potential warrant continued scrutiny.
The regulatory landscape for plasticizers continues to evolve, with DINCH positioned as a viable alternative in many sensitive applications. However, researchers should note that knowledge gaps remain regarding long-term effects of chronic low-dose exposure, potential mixture effects with other environmental chemicals, and impacts on vulnerable populations such as children and pregnant women. Future research directions should include advanced mechanistic studies to clarify the molecular pathways affected by DINCH exposure, refined human biomonitoring to track temporal exposure trends, and epidemiological studies to assess potential health effects in real-world exposure scenarios.
Isononyl alcohol (INA), or isononanol, is a C9 branched-chain oxo alcohol [1] [2]. It serves as a primary raw material for plasticizers, which are essential additives that increase the flexibility and workability of rigid PVC [3].
Over 68% of the global INA consumption is for plasticizer production, with DINP being the most significant derivative [3]. The diagram below illustrates the central role of INA in the PVC plasticizer value chain.
INA is also used to produce other non-phthalate plasticizers responding to regulatory trends, including [1] [3]:
The performance of INA-derived plasticizers is a key driver for their widespread adoption. The following table summarizes the core properties and market outlook for INA in the PVC sector.
| Aspect | Description |
|---|---|
| Primary Function | Key intermediate in the synthesis of plasticizers, primarily DINP [1] [3]. |
| Core Mechanism | Plasticizer molecules interpose between PVC polymer chains, reducing intermolecular forces and increasing chain mobility, thus imparting flexibility [4]. |
| Key Performance Attributes | Excellent compatibility with PVC, low volatility, good resistance to migration and extraction, and strong plasticizing efficiency [3] [4]. |
| Primary PVC End-uses | Wire & cable insulation, automotive interiors, flooring, wall coverings, synthetic leather, and construction materials [1] [3]. |
| Market Size (2024) | Global INA market valued at approximately USD 1.8 billion [3]. |
| Projected Growth (2025-2034) | Compound Annual Growth Rate (CAGR) of 4.4%, reaching about USD 2.7 billion by 2034 [3]. |
| Major Consumer Region | Asia-Pacific is the largest market, accounting for roughly 44.8% of global consumption [3]. |
A significant market trend is the shift towards non-phthalate plasticizers like DINCH, driven by regulatory pressures and consumer demand for safer, more sustainable products, particularly in sensitive applications like toys, food packaging, and medical devices [3].
This protocol outlines a modern, efficient method for synthesizing Diisononyl Phthalate (DINP) from this compound and phthalic anhydride using a titanium-based catalyst system [5].
To synthesize high-purity DINP with high conversion yield and excellent color stability for use in flexible PVC formulations.
The workflow for the synthesis and purification of DINP is a two-step esterification process, as shown below.
Isononyl alcohol (INA) is a C9 branched-chain alcohol that serves primarily as a chemical intermediate in the production of high-molecular-weight plasticizers, most notably Diisononyl Phthalate (DINP) and Diisononyl Adipate (DINA) [1] [2]. These plasticizers are essential for manufacturing flexible, durable, and safe plastic components used in automotive interiors [1].
The table below summarizes its key functions and the resulting material properties:
| Function | Application in Automotive Interiors | Key Material Properties Achieved |
|---|---|---|
| Primary: Plasticizer Production [1] [2] | Dashboard & Interior Trims: Used in PVC for dashboards, door panels, and other interior trims [1]. | Flexibility & Durability: Imparts necessary pliability to PVC, allowing it to be molded into complex shapes [1]. |
| Seat Coverings & Upholstery: Used in synthetic leather and fabric coatings [1]. | Heat & UV Resistance: Ensures components do not become brittle or sticky under high temperatures or prolonged sun exposure [1]. | |
| Wire & Cable Insulation: Applied in insulating materials for in-vehicle electrical systems [1]. | Aesthetic Quality: Helps maintain the surface finish and color of interior parts over time [1]. | |
| Secondary: Other Applications | Coatings: Can be used in the production of coatings that provide adhesion and weathering resistance [1]. | Lightweighting: Contributes to the production of lightweight plastic components, aiding in overall vehicle fuel efficiency [1]. |
While the search results do not include protocols for application testing, they do provide essential safety information for handling INA in a laboratory or industrial setting [3]. The following workflow and protocol summarize the key personal safety and environmental measures.
Personal Protective Equipment (PPE)
Spill and Disposal Procedures
1. Chemical Profile and Primary Function
Isononyl alcohol (INA) is a C9 oxo alcohol that serves as a key precursor for high-molecular-weight plasticizers [1] [2]. These plasticizers, most notably Diisononyl Phthalate (DINP), are primary components in flexible Polyvinyl Chloride (PVC) formulations [1] [3]. In flooring, these plasticizers are essential for imparting flexibility, durability, and workability to the final product [3] [4].
2. Application in Flooring Materials
In the flooring industry, plasticizers derived from INA are critical for producing flexible PVC products. These plasticizers reduce the glass transition temperature of PVC, making it soft and pliable. The resulting materials are used in various flooring applications [1]:
The dominance of this application is reflected in the market data, which shows that the plasticizers segment accounts for 68.6% of the global consumption of this compound [3].
3. Key Plasticizer Derivatives and Their Role
The table below summarizes the primary plasticizers synthesized from this compound and their significance in flooring applications [1] [2]:
| Plasticizer Acronym | Full Name | Key Properties & Role in Flooring |
|---|---|---|
| DINP | Diisononyl Phthalate | A universal, high-performance plasticizer; provides flexibility, low volatility, and excellent weather resistance for durable flooring [1] [3]. |
| DINCH | Diisononyl Cyclohexanoate | A non-phthalate alternative; offers low migration and toxicity, compliant with stringent safety regulations [1] [3]. |
| DINA | Diisononyl Adipate | Used for its low-temperature flexibility. |
| TINTM | Triisononyl Trimellitate | Known for high-temperature resistance and durability. |
4. Performance and Safety Context
Plasticizers derived from INA contribute to the longevity and safety of flooring by providing low volatility, excellent weather resistance, and improved thermal stability [3]. The industry is increasingly shifting towards non-phthalate plasticizers like DINCH due to regulatory pressures and consumer demand for safer, more sustainable products, particularly in sensitive applications [3] [4].
A review of toxicological data indicates that this compound has been evaluated for use in consumer products. However, the search results do not provide the full detailed study data or the specific experimental protocols used in these toxicological assessments [5].
The following diagram illustrates the production pathway of this compound and its integration into PVC flooring materials, from raw materials to the final product:
The search results could not provide the core information you requested:
To obtain the technical details required for application notes, I suggest you:
This compound (INA) is a nine-carbon primary alcohol with the chemical formula C9H20O that serves as a versatile ingredient in personal care formulations. As a branched-chain fatty alcohol, INA exhibits properties including low volatility, strong solvency power, and excellent compatibility with various polymer matrices and formulation components [1] [2]. While its primary use is as an intermediate chemical in plasticizer production [3] [4], INA also finds application in personal care products where it functions as a fragrance component, solvent, and texture enhancer [3] [5]. The global market for this compound continues to expand, growing from USD 1.08 billion in 2024 to an estimated USD 1.13 billion in 2025, with a projected compound annual growth rate (CAGR) of 5.29% expected to reach USD 1.63 billion by 2032 [2]. This growth is partially driven by increasing demand for sustainable formulations in the personal care sector.
This compound's chemical structure consists of a long hydrocarbon chain with a hydroxyl group, classifying it as a primary alcohol. The branched-chain configuration contributes to its unique performance characteristics in formulations, including low volatility and compatibility with diverse ingredients [1] [2]. The following table summarizes the key physical and chemical properties of this compound:
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Reference |
|---|---|---|
| Chemical Formula | C9H20O | [3] |
| Molecular Weight | 144.25-144.258 g/mol | [3] [4] |
| Appearance | Clear, colorless liquid | [1] [3] |
| Odor | Mild odor | [1] |
| Density | 0.83 g/cm³ at 20°C | [3] |
| Boiling Point | 198-215°C | [3] [4] |
| Flash Point | 94-98°C | [3] [4] |
| Water Solubility | Slightly soluble (0.02 g/100g at 20°C) | [3] [4] |
| Vapor Pressure | 0.0198 mm Hg at 25°C | [3] [5] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.22 | [5] |
The slightly soluble nature of INA in water, combined with its good solubility in most organic solvents, makes it particularly useful in formulations requiring controlled hydrophilicity-lipophilicity balance [4]. The high boiling point and low vapor pressure contribute to its low volatility in finished products, enhancing product stability and longevity [3] [5].
This compound serves several functional roles in personal care products, primarily as a fragrance ingredient and solvent. According to the Research Institute for Fragrance Materials (RIFM), INA is used in fragrance compounds incorporated into decorative cosmetics, fine fragrances, shampoos, toilet soaps, and other toiletries [5]. Its worldwide usage as a fragrance ingredient is estimated in the range of 1-10 metric tons per annum [5]. In addition to its fragrance applications, INA functions as a surfactant and emulsifier in skin care products, helping to stabilize formulations and improve texture [1]. The branched-chain structure of INA contributes to its spreading characteristics, enhancing product spreadability and leading to improved user experience [1].
A particularly important derivative in personal care formulations is isononyl isononanoate, an emollient ester formed through the esterification of this compound with isononanoic acid [6]. This ester has gained popularity in cosmetic formulations due to its exclusive sensory properties and performance benefits. The following table outlines key applications and usage concentrations:
Table 2: Personal Care Applications and Usage Concentrations
| Application | Function | Typical Use Concentration | Product Examples |
|---|---|---|---|
| Fragrance Compounds | Fragrance Ingredient | Not specified | Fine fragrances, soaps, shampoos |
| Skin Care | Emollient, Texture Enhancer | 2-10% | Creams, lotions, facial moisturizers |
| Hair Care | Antistatic Agent, Conditioner | 2-10% | Shampoos, conditioners, styling products |
| Color Cosmetics | Emollient, Solvent | 2-10% | Lipsticks, foundations, blush, concealer |
| Personal Care Esters | Base Material | Not specified | Isononyl isononanoate production |
Isononyl isononanoate provides a rich, creamy but non-greasy feel and functions as an effective emollient that softens the skin [6]. It forms a semi-occlusive film that helps maintain skin softness and plasticity while reducing moisture evaporation from the skin's surface [6]. In hair care applications, it acts as an antistatic agent that reduces static electricity, improves manageability, and adds shine without weighing hair down or creating a greasy appearance [6]. The ester exhibits extremely low freeze point, low viscosity, and excellent solubility/compatibility with various ingredients including esters, volatile silicones, and mineral and vegetable oils [6].
Successful formulation with this compound and its derivatives requires specific protocols to ensure optimal performance and stability. The following guidelines outline recommended procedures for incorporating these ingredients into different personal care products:
Emulsion Systems: When formulating skin care emulsions (creams, lotions), isononyl isononanoate should be added to the oil phase during preparation. Heat the oil phase to 70-75°C while simultaneously heating the water phase to the same temperature. Slowly add the water phase to the oil phase with moderate shear mixing (500-1000 rpm) for 15-20 minutes. Continue mixing while cooling the emulsion to 40-45°C before adding heat-sensitive ingredients [6].
Surfactant Systems: For cleansing products (shampoos, shower gels), isononyl isononanoate can be added directly to the surfactant base at room temperature with gentle agitation (200-400 rpm). Maintain agitation for 20-30 minutes to ensure uniform distribution without excessive foaming. The recommended addition level for hair care products is 2-5% to provide conditioning benefits without compromising foam quality [6].
Fragrance Applications: When using this compound as a fragrance component, incorporate it into the fragrance oil blend before addition to the base formulation. The typical usage level in fragrance compounds is 0.5-2%, though final concentration in the end product will be significantly lower due to dilution [5].
Color Cosmetics: For makeup products (foundations, lipsticks), isononyl isononanoate should be combined with other oil-soluble components and pigments. For pigmented products, consider pre-dispersing pigments in the ester using a high-shear mixer (1500-2000 rpm) for 10-15 minutes before combining with other phases [6].
To ensure consistent quality and performance of personal care products containing this compound or its derivatives, implement the following quality assessment protocols:
Stability Testing: Conduct comprehensive stability studies including centrifugal testing (3000 rpm for 30 minutes), thermal cycling (alternating 24-hour cycles at 4°C and 45°C for 4 weeks), and long-term stability (3-6 months at 25°C, 40°C, and 45°C). Monitor for phase separation, viscosity changes, and color variations [6].
Emolliency Assessment: Evaluate emollient properties using in vitro skin feel assessment panels with trained participants (minimum n=10). Assess spreadability, initial feel, after-feel, and greasiness on a standardized scale (1-5). Compare against reference emollients for benchmarking [6].
Performance Validation: For antistatic claims in hair care products, conduct tress testing using standardized hair switches (10-15 cm length). Measure static charge using an electrostatic field meter under controlled humidity conditions (40-50% RH). Compare treated versus untreated tresses for statistically significant differences (p<0.05) [6].
The following workflow diagram illustrates the key stages in formulating personal care products with this compound and its derivatives:
Diagram 1: Formulation Development Workflow for this compound in Personal Care Products
This compound has undergone comprehensive safety evaluation for use in personal care products. The Cosmetic Ingredient Review (CIR) Expert Panel has determined that isononyl isononanoate is safe in current use and concentration in cosmetic products, though subject to use limitations [6]. The assessment found that in concentrations of less than 12%, nonanoic acid (a related compound) is not a skin irritant [6]. In a developmental toxicity study conducted according to OECD TG 414 guidelines, different isomeric mixes of this compound were administered by gavage to Wistar rats at doses of 144, 720, 1080, and 1440 mg/kg/day [5]. The study reported no maternal toxicity at any dose level and no developmental effects at the lowest dose (144 mg/kg/day), though some fetal effects were observed at higher doses [5].
The GHS labeling for this compound includes warnings for potential skin irritation (H315), eye damage (H318), eye irritation (H319), and long-lasting harmful effects to aquatic life (H412) [3]. Appropriate personal protective equipment including chemical-resistant gloves and eye protection is recommended when handling concentrated material in industrial settings.
The regulatory landscape for chemicals used in personal care products continues to evolve, with increasing emphasis on sustainability and environmental impact. The this compound market is experiencing a shift toward bio-based alternatives driven by sustainability initiatives and stricter regulations [1] [2]. Manufacturers are investing in green chemistry approaches to reduce reliance on petrochemical feedstocks [1]. New production technologies, such as the LP Oxo Technology licensed by Dow and Johnson Matthey, require smaller manufacturing footprints and less energy consumption compared to conventional INA production processes while maintaining efficiency and throughput [7].
The following diagram illustrates the safety assessment workflow for this compound in personal care applications:
Diagram 2: Safety Assessment Workflow for this compound in Personal Care Products
This compound and its derivatives represent valuable multifunctional ingredients in personal care formulations, serving as fragrance components, solvents, emollients, and texture enhancers. The unique branched-chain structure of these compounds provides favorable properties including low volatility, good spreadability, and compatibility with various formulation components. Current research and development efforts are focused on sustainable production methods and bio-based alternatives to traditional petrochemical-derived ingredients [1] [7].
The personal care industry continues to favor isononyl isononanoate for its superior sensory properties and performance benefits across diverse product categories. Formulators should adhere to recommended usage concentrations and incorporation protocols to optimize product stability and performance while maintaining compliance with evolving regulatory requirements. Future innovation in this area will likely focus on green chemistry approaches and process intensification techniques that reduce environmental impact while maintaining the performance characteristics that make these ingredients valuable in personal care applications.
Isononyl alcohol (INA), a nine-carbon branched-chain fatty alcohol, serves as a versatile and effective ingredient in paint and coating formulations. Its chemical structure, characterized by low volatility and strong solvency power, makes it particularly valuable for enhancing product performance, especially in industrial and automotive applications [1] [2].
INA acts as a multi-functional additive in coatings, primarily as a solvent and coalescing agent [3]. The table below summarizes its core functions and the resulting benefits for paint formulations.
| Function | Mechanism of Action | Primary Benefit in Coating |
|---|---|---|
| Solvent [2] | Dissolves or disperses other components (resins, additives) to aid in formulation and application [1]. | Ensures a uniform mixture and consistent application properties. |
| Coalescing Agent [3] | Temporarily softens polymer particles, allowing them to fuse into a continuous film as the coating dries. | Promotes the formation of a durable, continuous, and smooth film. |
| Plasticizer Intermediate [4] | Serves as a raw material for plasticizers (e.g., DINP) that are incorporated into coating resins. | Imparts flexibility and crack resistance to the final coating layer [5]. |
The integration of INA leads to several enhanced performance characteristics in the final product:
The following workflow outlines a generalized process for incorporating a solvent like INA into a paint formulation, from initial lab-scale testing to final product validation. This process ensures optimal compatibility and performance.
Diagram 1: Formulation Workflow. A generalized workflow for developing a paint formulation incorporating this compound, from lab-scale testing to final production.
When formulating with INA, consider the following technical aspects:
This protocol outlines a method to evaluate the effectiveness of this compound as a coalescing agent in a water-based latex paint formulation, comparing it against a control and a standard coalescent.
To determine the effect of this compound on minimum film formation temperature (MFFT), film hardness, and film integrity compared to a control and a commercial standard.
A. Formulation Preparation: Prepare three separate batches (100g each) with the same base composition, varying only the coalescent:
B. Minimum Film Formation Temperature (MFFT) Test:
C. Application and Film Formation:
D. Film Property Evaluation:
Compile the results into a table for direct comparison.
| Formulation | MFFT (°C) | Drying Time (min) | Film Integrity (Visual) | Pencil Hardness |
|---|---|---|---|---|
| Control (No Coalescent) | [Result] | [Result] | [Cracked/Powdery] | [Result] |
| Formulation A (Std. Coalescent) | [Result] | [Result] | [Continuous/Non-Cracked] | [Result] |
| Formulation B (this compound) | [Result] | [Result] | [Continuous/Non-Cracked] | [Result] |
The market for this compound is expected to grow, driven by demand for durable coatings and flexible adhesives [6] [2] [4]. Key future trends include:
This compound (INA) is a branched-chain C9 alcohol with the chemical formula C₉H₂₀O that serves as a versatile chemical intermediate in numerous industrial applications. This colorless liquid with a mild odor is characterized by its excellent solvency, low volatility, and high compatibility with various polymers and formulation chemistries. INA is typically produced through the hydroformylation of octene followed by hydrogenation, with emerging bio-based production routes gaining attention for sustainable manufacturing. The unique branched structure of this compound contributes to its valuable properties, including thermal stability and resistance to oxidation, making it particularly suitable for high-performance applications across multiple sectors. The global market for this compound continues to expand, with projections estimating growth from USD 1.13 billion in 2025 to USD 1.63 billion by 2032, reflecting a compound annual growth rate (CAGR) of 5.29% [1].
This compound serves as a critical precursor in the production of various plasticizers, with approximately 68.6% of global INA consumption dedicated to this application [2]. The transformation of INA into plasticizers represents one of its most significant industrial uses, particularly in the polyvinyl chloride (PVC) industry where flexibility and durability are essential product requirements.
The application of this compound in lubricant formulations capitalizes on its chemical stability and solvency properties to enhance performance in both automotive and industrial settings. INA serves as a key intermediate in the synthesis of synthetic esters that form the foundation of high-performance lubricants capable of withstanding extreme operating conditions.
The surfactant and personal care applications of this compound leverage its amphiphilic nature and favorable safety profile to create effective formulations for consumer and industrial products. INA serves as a building block for non-ionic surfactants and emollients that balance performance with mildness.
Table 1: Key Application Areas and Performance Benefits of this compound
| Application Area | Specific Uses | Key Performance Benefits | Industry Impact |
|---|---|---|---|
| Plasticizers | DINP, DINCH, DINA production for flexible PVC | Enhanced flexibility, low volatility, weather resistance | 68.6% of global INA consumption; 10% annual growth in non-phthalate segment [2] |
| Lubricant Additives | Synthetic esters for automotive and industrial lubricants | Thermal stability, wear reduction (up to 12%), oxidation resistance | 12% reduction in equipment wear; growing demand for biodegradable formulations [4] [2] |
| Surfactants & Emollients | Personal care products, cleaning agents, fragrances | Improved foam stability (15%), mildness, solvency | 15% foam stability improvement; 7% annual growth in personal care applications [4] [5] |
| Coatings & Adhesives | Paints, inks, adhesive formulations | Enhanced adhesion, durability, UV resistance | 20% improvement in coating longevity; superior weathering performance [4] |
This compound serves as a versatile solvent and intermediate in coating, ink, and adhesive formulations, where it contributes to enhanced performance characteristics and application properties. Its balanced evaporation rate and solvency power make it particularly valuable in systems requiring controlled film formation and uniform surface coverage.
The electronics manufacturing sector employs this compound as a cleaning and degreasing agent for precision components, where its solvency properties and favorable environmental profile offer advantages over traditional solvents. INA effectively removes oils, fluxes, and other contaminants from electronic components without damaging sensitive materials or leaving problematic residues.
Ensuring the consistent quality and specification compliance of this compound is fundamental to achieving reproducible results in both research and industrial applications. The following protocols outline standardized approaches for verifying INA purity and key quality parameters.
Gas Chromatography Analysis:
Water Content Determination by Karl Fischer Titration:
Acid Value Determination:
The following workflow diagram illustrates the complete quality assessment protocol for incoming this compound raw material:
Diagram 1: Quality assessment workflow for incoming this compound raw material
The synthesis of di-isononyl phthalate (DINP) from this compound represents a fundamental esterification process with significant industrial importance. This protocol details a laboratory-scale procedure suitable for producing DINP with consistent quality for research and development purposes.
Esterification Reaction Setup:
Post-Reaction Processing and Purification:
The following diagram illustrates the complete DINP synthesis workflow from this compound:
Diagram 2: DINP synthesis workflow from this compound
This protocol details the incorporation of INA-based synthetic esters into high-performance lubricant formulations, highlighting the compatibility testing and performance validation procedures essential for developing commercial products.
Formulation Preparation:
Performance Testing Protocol:
Implementing proper handling procedures and storage conditions for this compound is essential to maintaining both personnel safety and product quality. INA presents moderate health and safety concerns that require appropriate engineering controls and personal protective equipment.
The regulatory landscape for this compound continues to evolve, particularly regarding its use in plasticizer applications where environmental and health considerations have prompted increased scrutiny and restrictions in certain applications.
Table 2: Regulatory Status and Safety Profile of this compound and Key Derivatives
| Parameter | This compound (INA) | DINP Plasticizer | DINCH Plasticizer |
|---|---|---|---|
| Regulatory Status | Not classified as hazardous; subject to general chemical regulations | Restricted in children's toys and childcare articles in EU/US; evaluation ongoing | Approved for sensitive applications including food contact, medical devices |
| Health & Safety | Mild skin and eye irritation; low acute toxicity | Under evaluation for chronic effects; subject to use restrictions | Favorable toxicological profile; generally approved for sensitive uses |
| Environmental Impact | Moderate biodegradability; low bioaccumulation potential | Persistent in environment; potential for aquatic toxicity | Improved environmental profile; reduced persistence |
| Disposal Considerations | Incineration with energy recovery; recycling where feasible | Specialized waste handling; emerging recycling technologies | Standard chemical waste procedures; compatible with recycling streams |
This compound continues to demonstrate significant versatility as an industrial intermediate, with established applications in plasticizer production, lubricant formulation, and surfactant systems complemented by emerging uses in specialized sectors. The ongoing transition from traditional phthalate plasticizers to next-generation alternatives such as DINCH ensures continued demand for high-purity INA, while technological advancements in production processes support improved sustainability profiles. The global market for this compound is projected to grow at a CAGR of 4.4-5.29% through 2032, reaching approximately USD 1.63-2.7 billion, driven by expanding applications and regional industrialization, particularly in the Asia-Pacific region which currently accounts for 44.8% of global consumption [1] [2].
Future developments in this compound applications will likely focus on enhanced sustainability through bio-based production routes, process intensification to reduce environmental impact, and continued innovation in non-phthalate plasticizer technologies. The protocols and application notes presented in this document provide researchers and industrial practitioners with comprehensive methodologies for utilizing this compound across its major application areas while maintaining appropriate quality standards and regulatory compliance.
The table below summarizes key information gathered from the search results regarding the drivers and applications of bio-based isononyl alcohol.
| Aspect | Summary from Search Results |
|---|---|
| Market Driver | Growing demand for sustainable and environmentally friendly products, alongside stricter environmental regulations, is driving interest in bio-based alternatives to petrochemical-based this compound [1] [2]. |
| Production Focus | Industry attention is on integrating renewable octene feedstocks to reduce carbon intensity. Advancements in catalysts and process engineering are also key to improving sustainability [1]. |
| Primary Application | Used in plasticizers to enhance the flexibility and durability of PVC and other plastics [2]. |
| Other Applications | Also used in surfactants (for detergents and personal care products) and as a chemical intermediate for specialty chemicals [2]. |
While a detailed pathway for this compound itself was not found, one search result described a synthetic biological route for general isoprenoid biosynthesis, termed the Isoprenoid Alcohol (IPA) pathway [3]. This pathway is noted for being more energy-efficient than native pathways and can be a platform for producing various isoprenoid compounds.
The diagram below illustrates a conceptual workflow for developing a bio-based production process, inspired by the general principles found in the search results. This includes the potential use of an engineered biological pathway.
To create the detailed Application Notes and Protocols you require, I suggest focusing your search on the following resources and using more specific queries:
"biocatalytic production of isononanol""fermentative production C9 alcohols""metabolic engineering this compound""bio-based octene hydroformylation"
Isononyl Alcohol (INA), also known as isononanol, is a nine-carbon, branched-chain primary alcohol (C9H20O) [1] [2]. It is characterized by its clear, colorless appearance, mild odor, and high boiling point [1]. Its chemical structure provides stability and compatibility with many formulations, making it a versatile intermediate [1].
The table below summarizes its core applications:
| Application Area | Primary Function | Example Derivatives | End-Use Products |
|---|---|---|---|
| Plasticizers [3] | Imparts flexibility and durability to plastics, especially PVC [4]. | Diisononyl phthalate (DINP), Diisononyl adipate (DINA), Diisononyl cyclohexanoate (DINCH), Triisononyl trimellitate (TINTM) [3] [5] [6]. | Automotive interiors, wires & cables, flooring, construction materials [3] [4]. |
| Surfactants [7] [3] | Provides wetting, foaming, cleaning, and emulsifying properties [1] [7]. | Multibranched alcohol polyether nonionic surfactants (e.g., C9P1En, C9B1En) [7]. | Industrial & household cleaners, shampoos, body washes, degreasers [1] [3]. |
| Lubricants & Additives [1] [4] | Intermediate or additive enhancing stability and reducing wear [4]. | Various esters [1]. | Machinery and automotive engine lubricants [4]. |
| Coatings & Paints [1] [4] | Enhances adhesion, durability, and resistance to environmental stress [4]. | Not specified in sources. | Automotive finishes, outdoor infrastructure coatings [4]. |
Recent research focuses on enhancing INA's properties for surfactants. A 2025 study synthesized "isononyl-extended multibranched alcohol polyether nonionic surfactants" (C9P1En and C9B1En) by grafting Propylene Oxide (PO) or Butylene Oxide (BO) to the INA chain, followed by ethoxylation [7]. The performance data of these advanced surfactants compared to standard INA surfactant (C9En) is summarized below:
| Surfactant Property | Standard INA Surfactant (C9E6) | Extended INA Surfactant (C9B1E6) | Significance |
|---|---|---|---|
| Surface Tension at CMC (γCMC) | Higher | Lower [7] | Indicates more efficient reduction of surface tension. |
| Wetting Time (on hydrophobic surface) | Initial contact angle: 80° | Initial contact angle: 54° [7] | Enables much more rapid wetting of surfaces. |
| Defoaming Performance | ~50.1% foam volume after 30s | <0.1% foam volume after 30s [7] | Crucial for applications where foam persistence is undesirable. |
This protocol outlines a modern, titanium-catalyzed method for producing DINP, adapted from industrial processes [6].
1. Reaction Principle The synthesis is a two-step esterification:
2. Materials and Equipment
3. Step-by-Step Procedure
The following workflow diagram illustrates the DINP production process:
This protocol is based on a 2025 research publication for creating high-performance nonionic surfactants [7].
1. Reaction Principle The synthesis involves two key stages:
2. Materials
3. Step-by-Step Procedure
The synthesis pathway for these advanced surfactants is shown below:
For researchers and developers, several technical and regulatory factors are crucial when working with INA:
This compound remains a foundational chemical intermediate whose utility is being expanded through innovation. Its primary role in manufacturing durable plasticizers and effective surfactants is well-established. Current research and development are focused on pushing the boundaries of its performance through molecular engineering and improving its environmental profile via greener production technologies, making it a compound of enduring importance in industrial chemistry.
Isononyl alcohol (INA) represents a crucial intermediate in chemical manufacturing, with significant applications spanning from plasticizer production to emerging biomedical research. The oligomerization processes involving this compound encompass both traditional petrochemical applications where INA serves as a product of oligomerization reactions, and novel biomedical applications where INA acts as a ligand for olfactory receptors in cancer research. In industrial contexts, this compound is typically produced through the hydroformylation of octene feedstocks followed by hydrogenation, creating a process that blends mature petrochemical methods with emerging bio-based alternatives [1]. The oligomerization of light olefins is a well-known process that utilizes different catalytic systems for production of various desired end products, with this compound serving both as a potential product and process modifier [2].
Recent research has revealed that this compound serves as a biologically active compound through its interaction with the ectopically expressed olfactory receptor OR51B5 in myelogenous leukemia cells [3]. This dual significance across industrial chemistry and biomedical science makes this compound a compelling subject for comprehensive application notes. These notes aim to bridge the gap between traditional chemical process knowledge and emerging therapeutic applications, providing researchers with complete experimental protocols for both domains. The growing market for this compound, expected to reach USD 1.63 billion by 2032, further underscores its importance across multiple industrial sectors [1].
The production of this compound and related compounds primarily occurs through several commercial oligomerization processes that transform light olefins into valuable higher molecular weight products. Axens technologies dominate the industrial landscape with processes like AlphaButol for ethylene dimerization to 1-butene, AlphaHexol for ethylene trimerization to 1-hexene, and Dimersol-X for butenes dimerization to octenes [4]. These octenes are ultimately used in the manufacture of plasticizers via isononanol (this compound), connecting the oligomerization processes directly to INA production [4]. These technologies employ homogeneous catalysis and operate in the liquid phase, achieving high purity product yields exceeding 90% with significant commercial adoption—40 AlphaButol units have been licensed globally with a cumulative capacity of over 1,000,000 t/y [4].
The oligomerization reaction typically occurs at temperatures between 423K–773K and pressures of 1–50 bar, representing an exothermic process that releases 1.046–1.381 kJ/g of olefin [5]. Process conditions significantly influence the product distribution, with low temperature (below 573K) and high pressure (30–50 bar) favoring diesel-range hydrocarbons, while high temperature and ambient pressure are suitable for gasoline-range hydrocarbons [5]. The catalyst selection critically determines the product branching and selectivity, with solid phosphoric acid producing highly branched olefins due to skeletal isomerization, while HZSM-5 zeolite constraints branching due to pore geometry [5]. The reactivity of olefins decreases with chain length (ethylene>propylene>1-butene>1-hexene) and double bond position (1-butene>2-butene) [5].
Table 1: Commercial Oligomerization Technologies for INA and Precursor Production
| Technology | Process Type | Feedstock | Primary Products | Key Operating Conditions | Commercial Status | |----------------|------------------|---------------|----------------------|-----------------------------|------------------------| | AlphaButol | Ethylene dimerization | Ethylene | High purity 1-butene | Homogeneous catalysis, liquid phase | 40 licensed units (>1M t/y capacity) [4] | | AlphaHexol | Ethylene trimerization | Ethylene | High purity 1-hexene | Similar to AlphaButol, soluble catalyst | 4 licensed units [4] | | Dimersol-X | Butenes dimerization | Butenes | Octenes for plasticizers/INA | Various olefinic C3/C4 cuts | 38 Dimersol units licensed [4] | | UOP Process | Olefin oligomerization | Olefin-rich gas | Gasoline (90-97% yield) | Solid phosphoric acid, 448K-508K, 27-35 bar [5] | | Mobil (MOGD) | Olefins to gasoline/distillate | Light olefins | Gasoline/diesel range fuels | ZSM-5 catalyst, flexible product slate | >95% selectivity to gasoline/distillate [5] |
Recent research has revealed that this compound functions as a biologically active ligand for the olfactory receptor OR51B5, which is ectopically expressed in chronic myelogenous leukemia (CML) cell line K562 and in white blood cell samples of clinically diagnosed acute myelogenous leukemia (AML) patients [3]. The activation of OR51B5 by this compound triggers a calcium-mediated signaling pathway that ultimately leads to inhibition of cell proliferation, presenting a novel pharmacological target for these leukemia types. The complete signaling mechanism involves multiple steps beginning with receptor activation and culminating in gene expression changes that modulate cell proliferation.
The diagram below illustrates the coordinated sequence of events in the OR51B5 signaling pathway:
The signaling cascade begins with this compound binding to the OR51B5 receptor, activating a heterotrimeric G-protein that stimulates adenylate cyclase (AC) to produce cAMP [3]. The resulting protein kinase A (PKA) activation phosphorylates and opens L-type and T-type calcium channels, causing calcium influx that ultimately reduces p38-MAPK phosphorylation and inhibits cancer cell proliferation [3]. This pathway has been characterized through calcium imaging experiments and inhibitor studies, with the AC inhibitors MDL-12,330A and SQ-22536, PKA inhibitor H-89, and calcium channel blockers Verapamil and NNC-55-396 all significantly reducing the calcium response [3].
Table 2: Key Operational Parameters for Industrial Oligomerization Processes
| Process Parameter | Typical Range | Influence on Product | Optimal Conditions for INA Precursors | Reference |
|---|---|---|---|---|
| Temperature | 423K–773K | Low temp (<573K) favors diesel; High temp favors gasoline | 448K-508K (UOP process) | [5] |
| Pressure | 1–50 bar | High pressure (30-50 bar) favors diesel; Low pressure favors gasoline | 27-35 bar (UOP process) | [5] |
| Olefin Space Velocity | 2-10 hr⁻¹ | Higher space velocity reduces conversion but may improve selectivity | ~2.5 L/kg-h (UOP process) | [5] [2] |
| Catalyst Type | Solid phosphoric acid, Zeolites (ZSM-5) | Solid phosphoric acid: branched products; ZSM-5: less branching | Solid phosphoric acid for branched octenes | [5] |
| Alcohol Modifiers | TBA, IPA (10-90% in mixture) | Improve selectivity of dimer product | TBA/IPA mixture without external addition | [2] |
| Reaction Phase | Liquid phase (homogeneous) | Improves catalyst contact and heat transfer | Liquid phase with soluble catalyst system | [4] |
Table 3: Experimental Parameters for OR51B5 Activation by this compound
| Parameter | Values/Results | Experimental Context | Significance | Reference |
|---|---|---|---|---|
| EC50 Value | 3.4±0.2 mM | Calcium imaging in K562 cells | Potency of INA for OR51B5 activation | [3] |
| Effective Concentration Range | 0.3–7 mM | Calcium imaging in K562 cells | Dose-dependent calcium response | [3] |
| Response Kinetics | Short increase during first 2 min | 1 mM INA application for 6 min | Rapid signaling activation | [3] |
| Responding Cell Population | ~34% of AML cells | Calcium imaging in patient blood cells | Receptor expression heterogeneity | [3] |
| Receptor Desensitization | Strong desensitization observed | Repetitive 1 mM INA application | Adaptive response mechanism | [3] |
| Expression Downregulation | Significant after 4h incubation | 0.7-1 mM INA, time-dependent | Feedback regulation | [3] |
| Proliferation Inhibition | Significant reduction | 1 mM INA incubation in K562 cells | Therapeutic potential | [3] |
This protocol describes the process for production of oligomer products from olefinic C4 feed stocks in presence of tertiary butyl alcohol (TBA) and isopropyl alcohol (IPA) based on the invention described in USP 10,131,589 [2].
4.1.1 Materials and Equipment
4.1.2 Procedure
Hydration Reaction Zone Setup:
Alcohol Production:
Oligomerization Reaction:
Product Recovery:
4.1.3 Quality Control and Analysis
This protocol details the deorphanization and characterization of OR51B5 receptor activation by this compound in myelogenous leukemia cells, based on research published in Cell Death Discovery [3].
4.2.1 Cell Culture and Preparation
Cell Lines and Samples:
Expression Validation:
4.2.2 Calcium Imaging Experiments
Cell Loading:
Calcium Measurement:
Inhibition Studies:
4.2.3 Cell Proliferation Assays
Proliferation Measurement:
Western Blot Analysis:
4.2.4 Data Analysis
The applications of this compound and oligomerization processes span traditional industrial uses and emerging biomedical applications. In the industrial sector, this compound serves as a critical intermediate in the production of plasticizers (especially PVC plasticizers), surfactants for personal care products, lubricant additives, and coating formulations [6] [1]. The oligomerization technologies that produce INA precursors are well-established in refinery and petrochemical operations, with continuous improvements focusing on catalyst efficiency and process sustainability [4] [5]. The growing demand for INA is reflected in market projections, with expected growth from USD 1.13 billion in 2025 to USD 1.63 billion by 2032, at a CAGR of 5.29% [1].
In the biomedical field, the discovery of OR51B5 activation by this compound in myelogenous leukemia cells opens promising therapeutic avenues [3]. The inhibition of cancer cell proliferation through the characterized signaling pathway presents a novel pharmacological target for conditions that have proven difficult to treat, particularly acute myelogenous leukemia [3]. Future research directions should focus on developing more potent analogs of this compound with improved receptor specificity and reduced EC₅₀ values, optimizing the therapeutic window for potential clinical applications, and exploring combination therapies with existing treatments. The structural-activity relationship of this compound derivatives represents another promising research direction that could lead to more effective therapeutic compounds.
These comprehensive application notes and protocols provide researchers with detailed methodologies for both industrial oligomerization processes involving this compound and characterization of its novel biological activity through OR51B5 receptor activation. The integration of traditional chemical process knowledge with emerging biomedical research creates unique opportunities for cross-disciplinary innovation. The quantitative data tables and visualization of signaling pathways serve as essential references for experimental design and result interpretation. As sustainability considerations continue to drive innovation in both chemical processes and therapeutic development, this compound represents a compelling compound at the intersection of these fields, with potential for significant scientific and industrial contributions in the coming years.
The quantitative data below, primarily sourced from a fragrance industry safety review, can help in experimental planning and understanding the compound's behavior [1].
| Property | Value | Conditions / Notes |
|---|---|---|
| Vapor Pressure [1] | 0.0198 mm Hg / 2.63 Pa | 25 °C (calculated) |
| Boiling Point [1] | 208.49 °C | Calculated |
| Water Solubility [1] | 459.7 mg/L | 25 °C (calculated) |
| Log Kow [1] | 3.22 | Calculated |
| Henry's Law Constant [1] | 0.0000412 atm m³/mol | 25 °C (calculated) |
| CAS Registry Number [1] | 27458-94-2 | - |
| Molecular Formula [1] | C₉H₂₀O | - |
| Molecular Weight [1] | 144.58 g/mol | - |
While detailed, step-by-step protocols are limited in the search results, the following information from recent studies can inform your experimental design.
Signaling Pathway Analysis in Leukemia Cells: A 2016 study in Cell Death Discovery characterized the effect of isononyl alcohol on the olfactory receptor OR51B5 in leukemic cell lines (K562) and primary Acute Myelogenous Leukemia (AML) cells [2].
General Handling and Industry Context: Market reports consistently describe this compound as having low volatility, which is one of its valued properties in applications like lubricants and plasticizers [3]. This characteristic suggests that it may not present significant volatility-related issues under standard laboratory handling conditions.
The diagram below illustrates the signaling pathway activated by this compound in leukemia cells, as described in the research [2].
Based on the gathered information, here are some anticipated questions and guidance.
Q: What are the primary safety considerations for handling this compound in a research setting? A dedicated toxicological review for fragrance use concluded that diagnostic patch test data with fewer than 100 patients was omitted from their assessment, but it did not summarize acute toxicity, skin irritation, or sensitization data in the available excerpt [1]. Always consult the relevant Safety Data Sheet (SDS) for specific handling, personal protective equipment, and first-aid measures.
Q: The calcium imaging response desensitizes quickly. How can I address this? The study on OR51B5 noted strong receptor desensitization upon repeated application of this compound [2]. To manage this:
Q: Are there specific stability or storage conditions I should be aware of? While the search results do not specify storage conditions, as with most chemical reagents, it is advisable to:
The production of isononyl alcohol (INA) typically involves the hydroformylation (oxo synthesis) of octene feedstocks, followed by hydrogenation [1] [2] [3].
The diagram below outlines the core production workflow and key areas for yield optimization:
The search results indicate that yield optimization focuses on several key areas, though specific data is limited:
| Optimization Focus Area | General Strategy Mentioned in Reports | Potential Technical Challenge (for FAQs) |
|---|---|---|
| Catalyst Systems | Developing advanced catalytic systems for improved selectivity and yield [1] [4]. | Catalyst deactivation or low selectivity. |
| Process Conditions | Implementing process intensification techniques [1]. | Managing reaction parameters (temperature, pressure). |
| Feedstock Quality | Using renewable octene variants [1]. | Impurities in feedstock affecting downstream reactions. |
| Process Technology | Adopting more efficient routes like the C4 Chemicals Process or proprietary methods (e.g., ExxonMobil Process) [5] [2]. | High capital investment and technical barriers [2]. |
Isononyl alcohol (INA) is a branched-chain fatty alcohol (C9H20O) valued for its stability, low volatility, and solvency power [1] [2]. For research and development, maintaining its purity is critical for reproducible results, especially in sensitive applications like pharmaceuticals and personal care.
The table below summarizes the core chemical properties and common purity challenges associated with INA.
| Aspect | Details & Common Challenges |
|---|
| Chemical Profile | Formula: C9H20O Molecular Weight: 144.58 g/mol [3] CAS Registry Number: 27458-94-2 [3] | | Key Physical Properties | Boiling Point: ~208.5 °C [3] Log Kow (calculated): 3.22 [3] Vapor Pressure (calculated): 0.0198 mm Hg @ 25°C [3] Water Solubility (calculated): 459.7 mg/L @ 25°C [3] | | Common Purity Challenges | 1. Isomeric Composition: INA is a mixture of isomers (e.g., 7-methyloctan-1-ol) [3]. The specific isomeric mix can vary by production process and supplier, potentially affecting performance and downstream reactions. 2. Impurities from Production: The common hydroformylation process of octene feedstocks can introduce byproducts or catalyst residues [1]. 3. Differentiation by Grade: The market offers both technical grade for industrial uses (e.g., plasticizers) and high-purity grade for sensitive sectors like personal care and pharmaceuticals [1]. Using the incorrect grade is a common source of experimental inconsistency. |
Liquid Chromatography (LC) is a standard technique for assessing chemical purity. The following workflow and table address common problems that can arise during the analysis of INA.
The diagram below outlines a logical approach to troubleshooting purity issues in your chromatographic analysis.
The table below details specific symptoms, their likely causes, and corrective actions based on general LC troubleshooting principles [4].
| Symptom | Potential Cause | Corrective Action |
|---|
| Peak Tailing | - Column degradation/contamination
The table below summarizes the key identification and physicochemical properties of Isononyl Alcohol essential for risk assessment and experimental planning [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 2430-22-0 [4], 27458-94-2 [2] [3] |
| Molecular Formula | C₉H₂₀O [1] [2] [3] |
| Molar Mass | 144.25-144.26 g·mol⁻¹ [1] [2] |
| Physical State | Clear liquid [4] [1] |
| Density | ~0.83 g/cm³ (at 20°C) [1] [2] |
| Boiling Point | ~194-215°C [1] [3] |
| Flash Point | ~80-98°C [1] [3] |
| Water Solubility | Slightly soluble (245 mg/L at 20°C) [1] [2] |
| Vapor Pressure | ~0.119 mmHg at 25°C [3] |
For safe laboratory work, adhere to these protocols:
This section addresses common issues and questions that may arise in the laboratory.
Q1: What should I do if this compound comes into contact with my skin or eyes?
Q2: What is the proper response to a spill?
Q3: How should waste this compound be disposed of? Dispose of this compound as hazardous waste. The recommended method is removal to a licensed chemical destruction plant or by controlled incineration. Do not contaminate water, food, or feed during storage or disposal [3].
Q4: What are the key flammability considerations for storage? While its flash point is relatively high (~80°C), it is still a combustible liquid [3]. Store away from heat, sparks, and open flames [4] [5]. For bulk storage exceeding local quantity limits, a dedicated flammable safety cabinet may be required [5].
The diagram below outlines the core logical workflow for safely storing and handling this compound in a laboratory setting.
Isononyl alcohol (INA) is a branched-chain fatty alcohol (C9H20O) that functions as a key chemical intermediate rather than a direct additive in most polymer systems [1] [2]. Its primary role is as a precursor in the synthesis of other chemicals that impart flexibility and processability to polymers.
Key Chemical Properties Influencing Compatibility: The table below summarizes the properties that make INA and its derivatives compatible with various polymers.
| Property | Value / Description | Significance for Polymer Compatibility |
|---|---|---|
| Molecular Formula | C₉H₂₀O [1] | Determines molecular weight and bulk. |
| Molecular Weight | 144.58 g/mol [1] | Appropriate size for interacting with polymer chains without being too volatile. |
| Log Kow | 3.22 (calculated) [1] | High lipophilicity indicates good compatibility with hydrophobic polymers like PVC and polyolefins. |
| Branching | Abundant methyl branching [3] | Prevents tight polymer chain packing, enhancing flexibility and reducing crystallization in the plasticized material. |
| Water Solubility | 459.7 mg/L (calculated) [1] | Low water solubility minimizes leaching in aqueous environments, improving product longevity. |
Mechanism of Plasticization: When used in esters, INA derivatives act as external plasticizers. Their compatibility arises from polar groups that interact with the polymer chains, while the bulky, branched hydrocarbon chains keep the polymers separated [4]. This process, often used with PVC, involves several key steps which can be visualized in the following workflow:
This compound's most significant applications in polymers are through its esters, particularly as high-performance plasticizers [2].
| Derivative | Primary Polymer Application | Key Property Enhanced | Common Product Examples |
|---|---|---|---|
| Diisononyl Phthalate (DINP) | Flexible PVC [4] [2] | Flexibility, durability, and processability [4] | Wire coatings, automotive trim, flooring, cables [4] [2] |
| Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) | PVC (especially sensitive applications) [5] | Flexibility (as a non-phthalate alternative) [5] | Medical devices, food packaging, toys [5] |
| Isononyl Isononanoate | Plastics & Cosmetics [6] | Flexibility (as a plasticizer); Softness (as an emollient) [6] | Synthetic leather, personal care product formulations [6] |
Here are fundamental experimental protocols to assess INA derivative compatibility and performance in your polymer formulations.
This test determines if a plasticizer is compatible with a polymer resin or if it will exude.
This test evaluates if the plasticized polymer remains flexible at low temperatures, a key performance indicator.
| Problem | Possible Cause | Solution |
|---|---|---|
| Plasticizer Exudation | Incompatibility between polymer and plasticizer; Over-plasticization [4]. | Re-formulate with a more compatible primary plasticizer; Reduce plasticizer content; Ensure complete fusion during processing. |
| Stiff Final Product | Insufficient plasticizer content; Inadequate mixing or fusion [4]. | Increase plasticizer content within compatibility limits; Optimize processing temperature and shear to ensure full integration. |
| Migration into Substrate | High mobility of the plasticizer molecule [4]. | Use higher molecular weight plasticizers (e.g., DINP instead of DEHP); Consider using polymeric plasticizers for critical applications. |
Catalytic oxidation is a leading technology for controlling VOC emissions, as it effectively destroys pollutants without creating secondary waste [1]. The following table summarizes the main types of catalysts discussed in recent research.
| Catalyst Type | Key Characteristics | Considerations for VOC Control |
|---|---|---|
| Supported Noble Metals | High activity at low temperatures [1]. | Can be expensive; may have stability issues (e.g., sintering, chlorine poisoning); strategies like alloying or embedding in support can improve durability [1]. |
| Metal Oxides | Often more cost-effective; good thermal stability [1]. | Activity can be comparable to noble metals; composite and porous structures can enhance performance [1]. |
| Single-Atom Catalysts | Maximum atom efficiency; high activity for some reactions [1]. | An emerging area of research with potential for broad-spectrum VOC pollution control [1]. |
A significant challenge for all catalysts is poisoning by impurity gases like water vapor (H₂O), sulfur dioxide (SO₂), and carbon dioxide (CO₂), which can be present in the gas stream. Understanding the specific poisoning mechanisms is key to designing anti-poisoning catalysts [1].
Future research is also exploring the coupling of external energy fields (such as light or electricity) with thermal catalysis to improve efficiency, as well as the synergistic purification of VOC and NOx mixtures [1].
This compound is a nine-carbon alcohol primarily used in the production of plasticizers [2]. Understanding its production pathway is essential for identifying where VOC emissions may occur.
The standard industrial production method involves two key steps, which are visualized in the workflow below. VOCs can be released from process units, during storage, or from handling intermediate and final products.
While direct experimental protocols for this compound are not available, you can build effective support content by focusing on general principles of VOC management and catalysis. Here are potential questions to structure your FAQs and guides:
This section addresses common challenges researchers face, with solutions grounded in recent studies and established industrial practices.
| Question | Issue Description | Potential Causes & Diagnostic Steps | Recommended Solutions & Optimization Strategies |
|---|
| 1. How can I improve low regioselectivity (n/i ratio)? | Low yield of the desired linear aldehyde compared to branched isomers [1]. | - Catalyst System: Unmodified catalyst or poorly selective ligand [1].
The following table summarizes a detailed methodology from a 2025 study for creating a highly active and selective heterogeneous catalyst, which addresses several issues in the FAQ [4].
| Aspect | Detailed Methodology |
|---|---|
| Objective | Synthesize a Zr-promoted Rh/SiO₂ catalyst for high-performance propylene hydroformylation with ultralow Rh loading. |
| Catalyst Preparation | 1. Support Preparation: Use SiO₂ as the catalyst support. 2. Impregnation: Co-impregnate the support with aqueous solutions of rhodium and zirconium precursors. 3. Drying & Calcination: Dry at 100°C for 12 hours and then calcine in air at 500°C for 4 hours. 4. Reduction: Reduce the catalyst under H₂ flow at 400°C for 2 hours to activate the metal sites. | | Reaction Conditions | - Reactor: High-pressure autoclave.
The diagram below outlines a logical workflow for diagnosing and addressing common hydroformylation catalyst problems. This provides a visual guide for the troubleshooting process.
Isononanol (INA) is a C9 oxo-alcohol that serves as a primary raw material for high-performance plasticizers like DINP (Di-isononyl Phthalate), DINCH (Di-isononyl cyclohexanoate), and TINTM (Triisononyl trimellitate) [1] [2]. These plasticizers are crucial for making PVC flexible and are used in applications ranging from wires and cables to automotive parts and flooring [1].
The table below summarizes common issues, their potential causes, and starting points for investigation.
| Problem | Potential Root Cause | Suggested Investigation |
|---|---|---|
| Poor Low-Temp Flexibility [2] | Inefficient polymer plasticizer interaction at low temperatures. | Verify the plasticizer type (e.g., DINP is known for good performance) [2]. |
| High Volatility / Loss [2] [3] | Plasticizer evaporation during processing or product use. | Check permanence properties of INA-based plasticizer (e.g., DINP has low volatility) [2] [3]. |
| Plasticizer Migration | Excessive movement of plasticizer to the material's surface or into contacting materials. | Confirm the use of high-molecular-weight plasticizers like DINP for better migration resistance [1] [3]. |
| Slow Esterification Rate [3] | Inefficient conversion of INA and Phthalic Anhydride to plasticizer (e.g., DINP). | Evaluate catalyst system (e.g., Titanium-based catalysts can offer high conversion >99%) [3]. |
| Final Product Discoloration [3] | Impurities in plasticizer or degradation during processing. | Assess purification steps (e.g., decolorization with activated carbon) and acid value of plasticizer [3]. |
When facing performance issues, a systematic approach to experimentation is key. The following workflows and checks can help isolate the root cause.
This diagram outlines a logical pathway for diagnosing common problems, from initial observation to potential root causes in the plasticizer or resin.
If the issue is traced back to the plasticizer production itself, this workflow details the key steps and checkpoints for the synthesis of DINP from INA.
Detailed Protocol for DINP Synthesis & Analysis [3]:
What are the key advantages of using INA-based plasticizers like DINP? INA-based plasticizers, particularly DINP, are known for their good permanence properties, which include low volatility and strong resistance to migration. They also offer a favorable toxicological profile and perform well at low temperatures, making them suitable for demanding applications like automotive interiors and wiring [1] [2].
My plasticized PVC product is stiff at low temperatures. Could the plasticizer be the cause? Yes. While INA-based plasticizers like DINP are recognized for their good low-temperature performance [2], this can vary. You should experimentally compare the low-temperature flexibility of your PVC compound using DINP against other plasticizer options to confirm it meets your specific requirements.
During the synthesis of DINP, what can cause a low conversion rate? A low conversion rate is often tied to the catalyst system. Ensure you are using an efficient catalyst, such as a solid titanium-based compound, and that the reaction temperature during the diesterification step (225–235°C) is maintained for a sufficient time (2-3 hours) [3]. An insufficient molar ratio of INA to Phthalic Anhydride can also limit conversion.
Why is my final plasticizer (DINP) discolored? Discoloration can result from impurities or degradation during the high-temperature synthesis. This highlights the importance of the final purification step. Using treatment processes like activated carbon for decolorization is crucial to achieve a product with excellent color stability [3].
Oxo alcohols are produced through hydroformylation, where olefins react with syngas (a mixture of CO and H₂) to form aldehydes, which are then hydrogenated to alcohols [1] [2]. The energy efficiency of this process is heavily influenced by the catalyst system and the operational management of the syngas production unit.
The table below summarizes the primary areas for efficiency improvements:
| Area for Improvement | Technology/Method | Key Efficiency Feature |
|---|---|---|
| Hydroformylation Process | LP Oxo Technology (Johnson Matthey) [2] | Rhodium-based catalyst enables low-pressure operation, high feedstock efficiency, simple catalyst management, and milder operating conditions. |
| Syngas Production & Plant Control | Model-Based Optimization & Advanced Process Control (APC) [3] | Advanced modeling (e.g., Aspen Plus) optimizes steam-to-carbon ratio; APC systems manage feed gas disturbances to maintain optimal efficiency and prevent upsets. |
A detailed analysis and optimization of a syngas area in an oxo-alcohols plant provides concrete evidence of potential gains [3]. The syngas unit, which produces the necessary CO and H₂, is often a major energy consumer.
Objective: To operate a mixed steam methane reformer (SMR) more efficiently amidst varying natural gas feed compositions [3].
Methodology:
Outcome: The implementation of this optimized and proactive control strategy resulted in [3]:
0.22 MMBTU per Ton of product.2000 TPA (Tonnes Per Annum).The workflow for this optimization is illustrated below:
What are the most common causes of energy inefficiency in an oxo-alcohol plant? A major common cause is suboptimal operation of the syngas production unit, especially the steam methane reformer. Running at incorrect steam-to-carbon ratios or failing to manage disturbances in the natural gas feed composition can significantly increase energy consumption [3]. Additionally, using older, high-pressure hydroformylation catalyst technology can be less efficient than modern low-pressure alternatives [2].
How can digital tools improve the energy efficiency of my process? As demonstrated in the case study, digital process models (Aspen Plus, Aspen Dynamics) and advanced data analysis tools (MINITAB with RSM) are crucial. They allow for deep system analysis and optimization without disrupting the live plant. Implementing Advanced Process Control (APC) based on these models helps maintain optimal efficiency in real-time, even with feed disturbances [3].
Are there more energy-efficient catalyst systems available? Yes. The LP Oxo Technology from Johnson Matthey and Dow uses a rhodium-based catalyst system. This system operates at lower pressures and offers higher feedstock efficiency compared to older cobalt-based catalysts, leading to significantly lower operating costs [2].
Q1: What is the known biological target of isononyl alcohol?
Q2: What is the primary observed effect of this compound in leukemia studies?
Q3: What are the critical control experiments when studying this compound's effects?
Q4: Are there any specific handling or storage considerations for this compound in bio-assays?
| Problem & Phenomenon | Possible Root Cause | Suggested Solution |
|---|---|---|
| No calcium influx in K562/AML cells upon application. | OR51B5 receptor not expressed in the specific cell batch. | Validate receptor expression via RT-PCR or immunocytochemistry before experiments [1]. |
| Incorrect preparation of this compound stock solution. | Ensure fresh stock solutions are prepared and serially diluted to achieve correct working concentration [1]. | |
| Weakened calcium signal over multiple applications. | Normal receptor desensitization. | This is an expected characteristic of OR activation. Allow for longer recovery periods between agonist applications or use a single stimulation per sample [1]. |
| Unexpected cytotoxicity at lower concentrations. | Contaminants in the commercial this compound source. | Source a high-purity grade and perform a dose-response curve to establish a safe working range. |
| Inconsistent anti-proliferation results between assays. | Downregulation of OR51B5 expression with prolonged exposure. | Note that 24-hour incubation with this compound can significantly downregulate its own receptor; optimize exposure time [1]. |
The table below summarizes critical quantitative data from foundational studies on this compound.
| Parameter | Value | Experimental Context | Citation |
|---|---|---|---|
| EC50 for Ca²⁺ Increase | 3.4 ± 0.2 mM | K562 cells (CML cell line) | [1] |
| Effective Concentration | 0.3 - 7 mM | Range eliciting Ca²⁺ response in K562 cells | [1] |
| Proliferation Inhibition | Observed at 1 mM | 1 mM this compound led to reduced proliferation in K562 cells. | [1] |
| Receptor Downregulation | Significant after 4h | Incubation with 0.7-1 mM this compound downregulated OR51B5 expression in a time-dependent manner. | [1] |
| Responding Cell Population | ~34% | Percentage of native AML patient blood cells that responded to 100 μM this compound with a Ca²⁺ increase. | [1] |
This protocol is adapted from research investigating OR51B5 signaling in leukemia cells [1].
Workflow: The following diagram outlines the key stages of the experimental workflow and the logical decision points for pathway inhibition studies.
Key Steps:
The diagram below illustrates the characterized signaling pathway through which this compound exerts its effects in leukemic cells, based on the referenced research [1].
Isononyl alcohol (INA) is primarily recognized in the chemical industry as a key precursor for manufacturing high-molecular-weight plasticizers like diisononyl phthalate (DINP), rather than as a direct-use plasticizer in pharmaceuticals [1] [2] [3]. Its characteristics are summarized below.
| Property | Specification / Value |
|---|---|
| IUPAC Name | 7-methyloctan-1-ol [2] |
| CAS Number | 27458-94-2 [4] [2] [3] |
| Molecular Formula | C₉H₂₀O [4] [2] |
| Molecular Weight | 144.26 g·mol⁻¹ [2] |
| Physical Form | Clear liquid [2] |
| Boiling Point | ~208-215 °C [4] [2] |
| Density | ~0.83 g/cm³ (at 20°C) [2] [3] |
| Water Solubility | ~245-460 mg/L (at 20-25°C) [4] [3] |
| Log P (est.) | 3.22-3.23 [4] [3] |
| Vapor Pressure | ~0.0198 mm Hg (at 25°C) [4] [2] |
| Primary Industrial Use | Production of plasticizers (e.g., DINP) for PVC [1] [3] |
| Reported Fragrance Use | 1-10 metric tons per annum [4] |
In pharmaceutical film coating, the choice of plasticizer is critical and is evaluated through standardized experimental protocols. The following workflow outlines a general methodology for assessing plasticizer performance in enteric coatings.
A relevant study on enteric coatings provides concrete experimental data comparing different plasticizers, which serves as an excellent benchmark for the kind of testing this compound would need to undergo [5].
Experimental Protocol Overview [5]:
Comparative Results from Literature: The table below summarizes the performance of various plasticizers tested in the aforementioned study, which can be used as a reference point [5].
| Plasticizer | Chemical Class | Key Finding in Enteric Coatings |
|---|---|---|
| Triethyl Citrate (TEC) | Citrate ester | Optimal performance; fast and consistent drug release in intestine. |
| Diethyl Phthalate (DEP) | Phthalate ester | Moderately slower release than TEC, but still effective. |
| Triacetin | Glyceride ester | Performance dependent on coating thickness; faster release with thinner coats. |
| PEG 400 & PEG 6000 | Polyethylene Glycol | Hydrophilic, acted as pore-formers; slower drug release. |
For your objective guide, it is important to contextualize the available information on this compound:
The table below summarizes the key characteristics of DINP and DEHP based on the information gathered.
| Feature | Diisononyl Phthalate (DINP) | Di(2-ethylhexyl) Phthalate (DEHP) |
|---|---|---|
| Molecular Weight | 418.6 g/mol [1] | 370.6 g/mol (as inferred from comparative data) [2] |
| Primary Use | Plasticizer for PVC [3] [4] | Plasticizer for PVC [2] [3] [4] |
| Flexibility & Durability | Imparts flexibility, heat stability, and durability [3] | Imparts flexibility, temperature tolerance, and clarity [2] |
| Key Performance Advantages | Superior heat stability and lower volatility compared to DEHP [3] | High flexibility and durability; cost-effective [3] |
| Migration Potential | Information missing | Higher migration potential from PVC [2] |
| Health & Environmental Notes | High molecular weight phthalate; concerns exist but profile differs from DEHP [4] | Classified as a low molecular weight phthalate; established endocrine disruptor [2] [4] |
| Common Applications | Flooring, automotive interiors, construction materials [3] | Medical devices (tubing, storage bags), consumer goods [2] [3] [4] |
The search results confirm that both DINP and DEHP effectively soften rigid PVC by embedding between polymer chains, reducing intermolecular forces and increasing chain mobility [3]. However, critical details for a scientific guide are absent:
For researchers aiming to conduct their own comparison, the following diagram outlines a logical workflow based on standard materials testing approaches.
To execute this workflow, you would typically investigate:
The table below summarizes this compound and common alternative plasticizers based on the available information.
| Product Name | Primary Applications | Environmental & Market Notes |
|---|---|---|
| This compound (INA) [1] [2] | Plasticizer production (e.g., DINP, non-phthalates), lubricants, surfactants [1] [3] [4] | Petroleum-derived; key concern is environmental impact of production [1]. Market shift towards bio-based INA alternatives [1] [5]. |
| DINCH [6] | Plasticizer (alternative to phthalates) | Considered an emerging alternative; environmental transformation products require further study [6]. |
| DEHA [6] | Plasticizer (alternative to phthalates) | Considered an emerging alternative; environmental transformation products require further study [6]. |
| ATBC [6] | Plasticizer (alternative to phthalates) | Considered an emerging alternative; environmental transformation products require further study [6]. |
For a comprehensive safety assessment, it is crucial to study not just the original chemical but also the transformation products it creates in the environment. One scientific paper outlines a methodological framework for this purpose, which you can adapt for your own comparative studies [6].
The workflow below illustrates this integrated approach for identifying and assessing transformation products of alternative chemicals.
The methodology involves three main technical components [6]:
The table below summarizes the key properties and migration resistance data for DINP and its common alternatives, DOP and DOTP.
| Property | DINP | DOP (DEHP) | DOTP |
|---|---|---|---|
| Chemical Class | Ortho-phthalate (HMW) [1] | Ortho-phthalate (LMW) [1] | Terephthalate [1] |
| Low-Temp Performance | Maintains > -20.5°C after 1000h UV aging [2] | Falls below -20°C after 1000h UV aging [2] | Information not in search results |
| Volatility | Higher than DOTP [1] | Highest [1] | Lowest volatility [1] |
| Migration Resistance | Good; lower mass loss than DOP in thermal aging [2] | Poor; higher mass loss in thermal aging [2] | Excellent; 70% lower migration than DINP/DEHP [3] |
| Key Migration Data | Mass loss (80°C, 15 days): Significantly lower than DOP [2] | Mass loss (80°C, 15 days): Higher than DINP [2] | Excellent resistance to leaching in soapy water [1] |
The following are key experimental methodologies cited in the research for assessing plasticizer migration resistance.
This test evaluates the volatility and migration resistance of plasticizers under high temperatures.
This protocol assesses how weathering affects the flexibility of the plasticized material at low temperatures.
Migration is the process where plasticizer molecules diffuse out of the PVC polymer matrix over time. This occurs because plasticizers are not chemically bonded to the polymer chains but are held in place by physical interactions [4]. The free volume theory is a key principle explaining this phenomenon, where the plasticizer increases the space between polymer chains, allowing them to move more freely. Over time, plasticizer molecules can move through this free volume and escape to the material's surface [4].
The following diagram illustrates the experimental workflow for evaluating plasticizer migration resistance based on the protocols above.
Several factors influence the rate of plasticizer migration:
While DINP shows better performance than DOP, research is actively exploring bio-based alternatives.
For researchers and scientists, the choice of plasticizer involves a trade-off between performance, migration resistance, and regulatory compliance.
The table below summarizes key data on plasticizers based on Isononanol (INA) and common alternatives.
| Plasticizer Type | Common Examples | Key Performance Characteristics | Primary Applications | Regulatory & Toxicity Status |
|---|---|---|---|---|
| Isononanol (INA) Derivatives [1] [2] | DINP, DINCH, DINA, TINTM | Good low-temperature flexibility [3], low volatility [1] [2], high stability [2], excellent migration resistance [4] | Universal PVC applications [2], wires & cables [5] [2], automotive interiors [1], flooring [2] | Increasingly used as phthalate substitutes [6]; some INA-based alternatives (DINCH) show potential endocrine disruption [6] |
| Traditional Phthalates [6] | DEHP, DBP, BBP | Cost-effective, good plasticizing properties | Medical devices, flooring, various PVC products | Banned/restricted in many regions due to endocrine disruption and toxicity [5] [6] |
| Other Emerging Alternatives [6] | ATBC, DEHT, ESBO | Varies by type: e.g., ESBO and GTA are considered less toxic [6] | Food contact materials, medical devices, adhesives | Mixed evidence; some (e.g., ATBC, DEHT) show potential endocrine disruption or aquatic toxicity [6] |
| Adipates [6] | DEHA, DINA | Excellent low-temperature resistance [3] | Food packaging, cling films | Data gap for some (e.g., DINA); others (DEHA) show potential aquatic toxicity [6] |
Isononanol serves as a key alcohol component in synthesizing various plasticizers via esterification. The following diagram illustrates the general production workflow for di-isononyl phthalate (DINP), a common INA-based plasticizer.
Diagram 1: Simplified chemical synthesis process for DINP plasticizer. Based on a modern synthesis method using a titanium-based catalyst system [4].
Research explores greener synthesis methods. The following is a summarized protocol for producing diisononyl adipate (DINA) using an immobilized lipase, suitable for a solvent-free system [3].
Based on the available information, here is an analysis of the key factors for evaluation:
The table below summarizes key experimental findings from recent studies, comparing the performance of isononyl alcohol-derived surfactants against a linear alternative.
| Surfactant Type | Surface Tension at CMC (γCMC, mN/m) | Wetting Ability (Initial Contact Angle) | Fast Defoaming (Foam Volume after 30s) | Key Features |
|---|---|---|---|---|
| Branched (C9B1E6) [1] | Information missing | 54° [1] | < 0.1% [1] | Superior wetting, rapid defoaming, high alkali resistance [1] [2] |
| Branched (C9P1En) [1] | Lower than C9En [1] | Lower than C9E6 [1] | Information missing | Lower surface tension, improved wetting vs. linear [1] |
| Linear Reference (C9E6) [1] | Higher than branched C9P1En/C9B1En [1] | 80° [1] | 50.1% [1] | Standard for performance comparison [1] |
To ensure the reproducibility of the data, here are the methodologies commonly used in the cited research to evaluate surfactant performance.
1. Surfactant Synthesis
2. Critical Performance Tests
The following diagram maps the experimental workflow from surfactant synthesis to performance validation.
The experimental data confirms several distinct advantages of surfactants derived from this compound:
This compound itself is a key C4-based oxo alcohol primarily used in plasticizers but is also a crucial hydrophobic raw material for high-performance, biodegradable surfactants [3]. The global market for this compound is experiencing steady growth, with the surfactants & detergents segment projected to be the fastest-growing application, highlighting its increasing industrial importance [4] [5].
Corrosive;Irritant